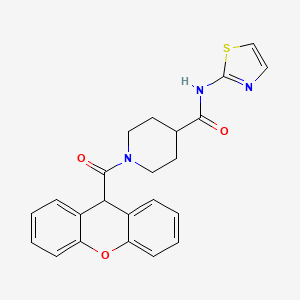

N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c27-21(25-23-24-11-14-30-23)15-9-12-26(13-10-15)22(28)20-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)20/h1-8,11,14-15,20H,9-10,12-13H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGIAPOXEHDCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazole moiety fused with a xanthene structure, which may contribute to its pharmacological properties.

The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . By inhibiting the enzymatic activity of PI3K, this compound can disrupt critical downstream signaling pathways, such as the Akt/mTOR pathway. This disruption is significant as it leads to decreased cell proliferation and survival, making the compound a candidate for anticancer drug development .

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with amide frameworks can induce apoptosis in cancer cells by targeting specific pathways .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PI3K activity. The inhibition of PI3K results in reduced phosphorylation of downstream targets involved in cell cycle progression and survival, such as Akt .

Case Studies

- Cytotoxicity Assays : A series of cytotoxicity assays were performed using various human cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells, indicating its potential as an apoptosis inducer .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast cancer) | 5.2 | PI3K inhibition |

| Anticancer | HeLa (Cervical cancer) | 4.8 | Apoptosis induction |

| Anticancer | A549 (Lung cancer) | 6.0 | Cell cycle arrest |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Core structure: Pyrido-thieno-pyrimidine tricyclic system.

- Key substituents : Thiazol-2-yl, methyl, and oxo groups.

- The shared thiazol-2-yl group may facilitate similar binding interactions, such as π-stacking or hydrogen bonding. The oxo group could improve solubility relative to the xanthene moiety in the target compound.

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Core structure : Piperidine-4-carboxamide.

- Key substituents : Fluorobenzyl and naphthalen-1-yl groups.

- Comparison: Both compounds share the piperidine-4-carboxamide backbone, but the substituents differ significantly. Documented as a SARS-CoV-2 inhibitor, this compound highlights the therapeutic relevance of piperidine-4-carboxamides with aromatic substituents .

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

- Core structure : Piperazine (six-membered ring with two nitrogen atoms).

- Key substituents : Fluorenylmethoxycarbonyl (Fmoc) and acetic acid.

- Comparison :

- The piperazine ring increases basicity compared to piperidine, altering ionization states under physiological conditions.

- The acetic acid group enhances solubility, contrasting with the lipophilic xanthene group in the target compound.

Pharmacological and Physicochemical Properties

Key Research Findings

- Thiazol-2-yl-containing compounds are prevalent in kinase inhibitors and antimicrobial agents, implying that the target molecule’s thiazole group may confer similar binding advantages .

- Xanthene-based molecules are often associated with fluorescence and photostability, which could be leveraged in diagnostic or imaging applications, though this remains speculative without direct evidence.

Q & A

Q. What are the key synthetic steps and reaction conditions for N-(1,3-thiazol-2-yl)-1-(9H-xanthene-9-carbonyl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions, including:

- Formation of the piperidine-carboxamide core using coupling agents like EDC/NHS to facilitate amide bond formation .

- Introduction of the xanthene-carbonyl group via condensation reactions under controlled temperatures (e.g., 60–80°C) and solvents such as dimethylformamide (DMF) .

- Thiazole ring functionalization, requiring precise stoichiometric ratios and reaction times (12–24 hours) . Purity is monitored via HPLC (>95% purity threshold) and structural confirmation via H/C NMR .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR Spectroscopy : H and C NMR validate bond connectivity and stereochemistry, with chemical shifts aligning with theoretical predictions (e.g., xanthene carbonyl at ~170 ppm) .

- HPLC : Ensures >95% purity by resolving impurities under gradient elution conditions .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Q. What structural features influence the compound’s reactivity and biological interactions?

- The thiazole ring provides π-π stacking potential for target binding .

- The xanthene-carbonyl group enhances lipophilicity, impacting membrane permeability .

- The piperidine-carboxamide backbone allows conformational flexibility for receptor docking . Bond angles and torsional strains, determined via X-ray crystallography or DFT calculations, further guide reactivity predictions .

Q. What biological activities are observed in structural analogs of this compound?

Analogous thiazole-piperidine derivatives exhibit:

- Anticancer activity via kinase inhibition (e.g., targeting EGFR or VEGFR) .

- Antimicrobial effects against Gram-positive bacteria and fungi .

- Anti-inflammatory properties through COX-2 modulation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock predicts binding affinities to receptors (e.g., ATP-binding pockets) using energy minimization algorithms .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, identifying critical residues for binding .

- QSAR Models : Relate substituent electronegativity or steric bulk to bioactivity using regression analysis .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Dose-Response Replication : Validate EC/IC values under standardized assay conditions (e.g., fixed cell lines or enzyme concentrations) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may alter observed efficacy .

- Theoretical Frameworks : Apply Hill-Langmuir equations to distinguish assay artifacts from true dose dependencies .

Q. How can reaction conditions be systematically optimized for higher yield and purity?

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters via response surface methodology .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .

- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with ionic liquids or supercritical CO to enhance sustainability .

Q. What methodologies establish structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., methyl vs. tert-butyl on thiazole) to test steric/electronic effects .

- Biological Assay Panels : Screen analogs against diverse targets (e.g., kinases, GPCRs) to map pharmacophore requirements .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs using molecular dynamics .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data in vitro vs. in vivo?

- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution to explain potency gaps (e.g., poor blood-brain barrier penetration) .

- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance mechanisms (e.g., CYP450 oxidation) .

- 3D Tumor Models : Compare 2D monolayer vs. spheroid assays to mimic in vivo heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.